molecular formula C10H13N5 B1332997 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 475653-98-6

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1332997
CAS No.: 475653-98-6
M. Wt: 203.24 g/mol
InChI Key: DOJFXLDIDRNTEY-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine can be achieved through a solvent-free method. This involves grinding 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst . The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the solvent-free synthesis method mentioned above can be scaled up for industrial applications. The use of p-toluenesulfonic acid as a catalyst and the absence of solvents make this method environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

  • 3-(4,6-Dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine
  • 1-(4,6-Dimethylpyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-amine

Uniqueness: 1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of pyrimidine and pyrazole rings makes it a versatile scaffold for the development of new bioactive compounds .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-6-4-7(2)13-10(12-6)15-9(11)5-8(3)14-15/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJFXLDIDRNTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368225
Record name 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475653-98-6
Record name 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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